![molecular formula C19H15ClN4O2S B2411263 (2E)-[2-(5-氯-2-甲氧基苯基)腙亚甲基][4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙腈 CAS No. 477287-49-3](/img/structure/B2411263.png)

(2E)-[2-(5-氯-2-甲氧基苯基)腙亚甲基][4-(4-甲氧基苯基)-1,3-噻唑-2-基]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

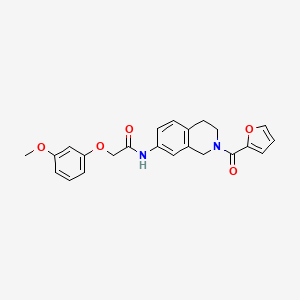

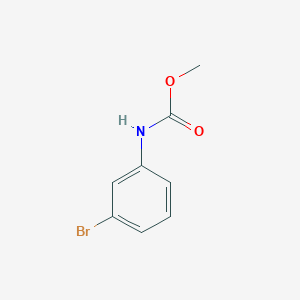

This compound is an ester derivative and can be used as an intermediate in the synthesis of apixaban . Apixaban is a novel oral Xa factor inhibitor developed jointly by Bristol-Myers Squibb and Pfizer . It is a new type of oral anticoagulant that can prevent the formation of thrombin and thrombus by inhibiting an important coagulation factor Xa .

Physical And Chemical Properties Analysis

This compound has a melting point of 94°C and a predicted boiling point of 349.0±44.0 °C . It has a density of 1.23 and is slightly soluble in chloroform and methanol . The predicted pKa is 11.63±0.10 .科学研究应用

Pharmaceutical Applications

(a) Antibacterial Agents and Pesticides: 5-Chloro-2-pentanone (5C2P), a derivative of the compound , finds widespread use in the pharmaceutical and agrochemical industry. It serves as a precursor for various antibacterial agents and pesticides . Notably:

Chemical Synthesis

(b) Chlorination Reagent: The compound can be used as a chlorination reagent. For instance, a catalytic approach converts 3-acetyl-1-propanol to 5C2P using bis(trichloromethyl)carbonate (triphosgene, BTC) as an efficient chlorine source. The yield of 5C2P can reach up to 97.93% under optimized conditions .

Material Science

© Corrosion Inhibition: While not directly related to the compound itself, research on 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) provides insights into corrosion inhibition. CMIT, a derivative of 5C2P, reduces the corrosion rate of aluminum alloys by forming an oxide film on their surface .

Heterocyclic Chemistry

(d) Chroman-4-one Framework: The compound’s structure contains a chroman-4-one framework, which belongs to oxygen-containing heterocycles. Chroman-4-one derivatives serve as building blocks for various medicinal compounds, exhibiting remarkable biological and pharmaceutical activities .

Structural Analysis

(e) Related Compounds: The compound’s structure analysis is part of ongoing research related to similar compounds. Previous studies have explored related derivatives, such as 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one .

作用机制

Target of Action

The primary target of this compound is Factor Xa, a crucial enzyme in the coagulation cascade . Factor Xa plays a pivotal role in the generation of thrombin, which is responsible for the conversion of fibrinogen to fibrin, leading to clot formation .

Mode of Action

The compound acts as an inhibitor of Factor Xa . By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots .

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot . By inhibiting Factor Xa, the compound disrupts this cascade, preventing the formation of thrombin and, consequently, fibrin .

Pharmacokinetics

It is known that the compound has good bioavailability and is highly selective . It is also known that the compound has multiple elimination pathways, making it potentially suitable for use in patients with liver or kidney impairment .

Result of Action

The inhibition of Factor Xa by the compound leads to a reduction in thrombin generation and fibrin clot formation . This results in an anticoagulant effect, reducing the risk of thrombosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action may be affected by the pH of the environment, the presence of other medications, and individual patient factors such as age, weight, and health status

安全和危害

属性

IUPAC Name |

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-methoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2S/c1-25-14-6-3-12(4-7-14)17-11-27-19(22-17)16(10-21)24-23-15-9-13(20)5-8-18(15)26-2/h3-9,11,23H,1-2H3/b24-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADDORKVOBTZLW-LFVJCYFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)OC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)

![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)

![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)